N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide is a synthetic organic compound that features a benzothiazole ring and a thiophene ring
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-8-4-5-19-13(8)14(18)17-15-16-11-6-9(2)10(3)7-12(11)20-15/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJATVHIOUOEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide typically involves the condensation of 5,6-dimethyl-1,3-benzothiazol-2-amine with 3-methyl-2-thiophenecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylbutanamide
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Uniqueness
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide is unique due to the presence of both benzothiazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a bioactive molecule .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
